Dodecyl hydrogen glutarate
Description
Structure
2D Structure
Properties
CAS No. |
94278-10-1 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-dodecoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-15-21-17(20)14-12-13-16(18)19/h2-15H2,1H3,(H,18,19) |
InChI Key |
UKYJMLNALVDWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthesis Methodologies for Dodecyl Hydrogen Glutarate
Esterification Reactions and Optimization
Direct esterification involves the direct reaction of glutaric acid with dodecanol (B89629). To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed, often through azeotropic distillation with a suitable solvent like toluene. ajgreenchem.com
A study on the synthesis of the corresponding diester, didodecyl glutarate, provides insight into potential conditions for direct esterification. In this study, glutaric acid was reacted with dodecanol at a molar ratio of 1:2.5. researchgate.net The reaction was carried out at a temperature of 130°C for a duration of 6-7 hours. researchgate.net While these conditions aim for the diester, modification of the molar ratio to favor the monoester, for example, by using an excess of glutaric acid, is a common strategy in selective monoesterification.
Transesterification is another viable method for the synthesis of dodecyl hydrogen glutarate. This process involves the reaction of a diester of glutaric acid, such as dimethyl glutarate, with dodecanol. The exchange of the alcohol moiety results in the formation of the desired dodecyl ester and a more volatile alcohol (in this case, methanol), which can be removed to drive the reaction forward.
This method can be particularly useful for achieving selective monoesterification. For instance, symmetrical dicarboxylic acids have been selectively converted to their corresponding monoesters in high yields through transesterification catalyzed by strongly acidic ion-exchange resins in ester-hydrocarbon mixtures. psu.edu The higher reaction rate of the dicarboxylic acid compared to the resulting monoester contributes to the high selectivity. psu.edu While specific conditions for the transesterification of a glutaric acid diester with dodecanol are not widely reported, this approach remains a theoretically sound and practical method.
Catalysts are crucial for the efficient synthesis of esters, as they accelerate the reaction rate without being consumed. Both homogeneous and heterogeneous catalysts are employed in the synthesis of glutaric acid esters.
Homogeneous acid catalysts are commonly used in esterification reactions. p-Toluene sulfonic acid (PTSA) is an effective catalyst for the esterification of glutaric acid with alcohols. researchgate.net In the synthesis of didodecyl glutarate, PTSA was used as the catalyst. researchgate.net Other strong acids like sulfuric acid are also widely employed for esterification. asianpubs.org Surfactant-type catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have also been shown to be effective for esterification reactions, even at room temperature and under solvent-free conditions. psu.edu
Table 1: Homogeneous Acid Catalysts in Esterification
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| p-Toluene sulfonic acid (PTSA) | Glutaric acid and Dodecanol (for diester) | Effective for esterification of dicarboxylic acids. | researchgate.net |
| Sulfuric Acid | General carboxylic acids and alcohols | Commonly used strong acid catalyst. | asianpubs.org |
| Dodecylbenzene sulfonic acid (DBSA) | Various carboxylic acids and alcohols | Acts as a surfactant-catalyst, enabling solvent-free reactions at room temperature. | psu.edu |
Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. Alumina (B75360) (Al₂O₃) has been investigated as a heterogeneous catalyst for the selective monomethylation of dicarboxylic acids, including glutaric acid. rsc.orgresearchgate.net The selectivity is attributed to the balanced acidity and basicity of the alumina surface. rsc.org
Another class of heterogeneous catalysts includes sulfonic acid functionalized magnetic nanoparticles, such as Fe₃O₄@ZrO₂-SO₃H and Fe₃O₄@SiO₂-SO₃H. irost.irirost.ir These catalysts have been successfully used for the esterification of various mono- and dicarboxylic acids. Their magnetic nature allows for easy separation and recycling, making them an environmentally friendly option. irost.irirost.ir Strongly acidic ion-exchange resins, like Dowex 50WX2, have also proven effective in catalyzing the selective monoesterification of dicarboxylic acids via transesterification. psu.edu
Table 2: Heterogeneous Catalysts for Esterification of Dicarboxylic Acids
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Alumina (Al₂O₃) | Selective monoesterification (with methanol) | Heterogeneous, selective due to bifunctional nature. | rsc.orgresearchgate.net |
| Fe₃O₄@ZrO₂-SO₃H / Fe₃O₄@SiO₂-SO₃H | Esterification | Magnetically separable, reusable. | irost.irirost.ir |
| Acidic Ion-Exchange Resins (e.g., Dowex 50WX2) | Selective monoesterification (via transesterification) | High selectivity for monoesters. | psu.edu |
Achieving high selectivity for the monoester is a key challenge in the synthesis of this compound, as the formation of the diester is also possible. Several techniques have been developed to favor monoesterification.
One approach involves using a large excess of the dicarboxylic acid relative to the alcohol. Another method is the continuous extraction of the monoester from the reaction mixture as it is formed, which prevents it from reacting further to form the diester. google.com
Enzymatic catalysis offers a highly selective route to monoesters. Lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), have been successfully employed for the "green" synthesis of a substituted glutaric acid methyl monoester. rsc.org In one study, the optimal conditions for the enzymatic synthesis of (R)-3-TBDMSO glutaric acid methyl monoester were found to be a 3:1 molar ratio of methanol (B129727) to the substrate, a catalyst concentration of 50 g/L, and a temperature of 35°C in iso-octane as the solvent. rsc.org This approach highlights the potential for biocatalysis in the selective synthesis of this compound, likely requiring optimization for the specific substrates.
Catalytic Systems for Ester Synthesis
Enzymatic Synthesis Pathways
Enzymatic synthesis offers a highly specific and environmentally benign alternative to conventional chemical esterification. For the production of this compound, this typically involves the reaction between glutaric acid and dodecanol, catalyzed by a suitable enzyme.
Biocatalytic Approaches for Glutarate Ester Formation
The primary biocatalytic strategy for producing this compound is the direct esterification of glutaric acid with dodecanol. This reaction is often catalyzed by lipases, which are hydrolases that can function in reverse in non-aqueous or low-water environments to form ester bonds. embrapa.brnih.gov The use of immobilized enzymes is a common practice, as it simplifies catalyst recovery and reuse, thereby improving the economic viability of the process. manchester.ac.ukd-nb.info
Another potential biocatalytic route is the selective hydrolysis or desymmetrization of a symmetrical diester, such as didodecyl glutarate. In this approach, an enzyme selectively hydrolyzes one of the two ester groups to yield the desired monoester, this compound. Cutinases have shown promise in the selective desymmetrization of dicarboxylic acid diesters, offering high yields of the corresponding monoester. mdpi.com This method can be particularly advantageous for achieving high selectivity towards the monoester product.
The reaction equilibrium can be manipulated to favor ester synthesis by removing the water produced during the reaction, for instance, by using a vacuum or molecular sieves. manchester.ac.uk The choice of solvent can also significantly influence the reaction rate and equilibrium position. nih.gov However, solvent-free systems are increasingly favored to enhance the green credentials of the process. uminho.pt
Enzyme Screening and Engineering for Enhanced Yield and Selectivity
The selection of an appropriate biocatalyst is critical for the successful synthesis of this compound. Lipases are the most extensively studied enzymes for esterification due to their broad substrate specificity, stability in organic solvents, and commercial availability. researchgate.net Among the various lipases, immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is frequently cited as a highly efficient catalyst for the synthesis of various esters, including glutaric acid monoesters. researchgate.netmdpi.com
Enzyme screening is a crucial first step to identify the most effective biocatalyst. For instance, in the synthesis of a related glutaric acid monoester, Novozym 435 was identified as the most efficient biocatalyst following a screening of various lipases. researchgate.net Beyond screening commercially available enzymes, enzyme engineering, through techniques like directed evolution and rational design, can be employed to enhance specific properties such as activity, selectivity, and stability under process conditions. researchgate.netethz.ch For example, mutations can be introduced to improve an enzyme's affinity for long-chain alcohols like dodecanol or to increase its tolerance to potential substrate or product inhibition.
The optimization of reaction parameters is also essential to maximize yield and selectivity. Factors such as enzyme concentration, substrate molar ratio, temperature, and reaction time are systematically varied to find the optimal conditions. The following table illustrates a hypothetical optimization based on findings for a similar glutaric acid monoester synthesis. researchgate.net
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Enzyme Concentration | 10-60 g/L | 50 g/L | Increased yield up to the optimum, then plateaued. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 3:1 | Higher alcohol concentration favored monoester formation. |
| Temperature | 30-50°C | 35°C | Yield increased with temperature up to the optimum before declining due to enzyme denaturation. |
| Reaction Time | 12-36 hours | 24 hours | Yield increased over time, reaching a maximum at 24 hours. |
This interactive table demonstrates how systematic optimization of reaction parameters can lead to enhanced product yields in the enzymatic synthesis of a glutarate monoester.
Green Chemistry Principles in Enzymatic Synthesis
The enzymatic synthesis of this compound aligns well with several core principles of green chemistry.
Catalysis: Enzymes are highly efficient and specific catalysts, often superior to chemical catalysts. nih.gov Their use minimizes the formation of by-products, leading to higher purity of the final product and reducing the need for extensive purification steps. manchester.ac.uk
Benign Solvents and Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions of temperature and pressure, which reduces energy consumption. d-nb.info Furthermore, there is a growing trend towards performing these syntheses in solvent-free systems, eliminating the environmental and safety concerns associated with organic solvents. manchester.ac.ukuminho.pt
Atom Economy: By employing highly selective enzymes, the reaction can be directed towards the desired product with minimal waste, thus maximizing the incorporation of reactant atoms into the final product. nih.gov
Safer Chemistry: The use of enzymes, which are non-toxic and biodegradable, avoids the handling of corrosive and hazardous chemical catalysts like strong acids. manchester.ac.uknih.gov This inherent safety is a key advantage of biocatalytic processes.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the complete structural confirmation of dodecyl hydrogen glutarate. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the dodecyl chain and the glutarate backbone. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide crucial information for structural assignment.
Expected ¹H NMR Data:
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| -CH₃ (dodecyl) | ~0.8-0.9 | Triplet (t) | 3H |
| -(CH₂)₁₀- (dodecyl) | ~1.2-1.4 | Multiplet (m) | 20H |
| -O-CH₂- (dodecyl) | ~4.0-4.2 | Triplet (t) | 2H |
| -OOC-CH₂-CH₂-CH₂-COOH | ~1.8-2.0 | Quintet (quin) | 2H |
| -OOC-CH₂- | ~2.3-2.5 | Triplet (t) | 2H |
| -CH₂-COOH | ~2.3-2.5 | Triplet (t) | 2H |
| -COOH | ~10-12 | Singlet (s, broad) | 1H |
This is a predictive table based on standard chemical shift values.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This is particularly useful for confirming the number of carbon atoms and identifying the carbonyl carbons of the ester and carboxylic acid groups.
Expected ¹³C NMR Data:
| Assignment | Expected Chemical Shift (ppm) |
| -C H₃ (dodecyl) | ~14 |
| -(C H₂)₁₀- (dodecyl) | ~22-32 |
| -O-C H₂- (dodecyl) | ~65 |
| -OOC-C H₂-C H₂-C H₂-COOH | ~20-25 |
| -OOC-C H₂- | ~33-35 |
| -C H₂-COOH | ~33-35 |
| -C =O (ester) | ~173 |
| -C =O (acid) | ~178 |
This is a predictive table based on standard chemical shift values.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would be used to establish the connectivity between adjacent protons, for example, confirming the sequence of methylene (B1212753) groups in both the dodecyl and glutarate moieties.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the ester linkage by observing a correlation from the protons of the -O-CH₂- group of the dodecyl chain to the ester carbonyl carbon.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity.
Expected HRMS Data:
Molecular Formula: C₁₇H₃₂O₄
Exact Mass: 300.2295
Expected Ion (Negative Mode, [M-H]⁻): 299.2228
Expected Ion (Positive Mode, [M+H]⁺): 301.2373
Expected Ion (Positive Mode, [M+Na]⁺): 323.2193
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structure.
For this compound, key fragmentation pathways would be expected to involve the cleavage of the ester bond and fragmentation of the alkyl chain.
Expected Fragmentation Pathways:
Loss of the dodecyl group: Cleavage of the C-O bond of the ester could lead to the loss of dodecene (C₁₂H₂₄), resulting in a fragment corresponding to protonated glutaric acid.
Cleavage at the ester: Fragmentation could occur at the ester linkage, resulting in ions corresponding to the dodecyl cation or fragments of the glutarate moiety.
Fragmentation of the alkyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) would be expected due to the fragmentation of the dodecyl chain.
Predicted MS/MS Fragment Ions for [M+H]⁺:
| m/z | Possible Fragment Identity |
| 133.05 | [Glutaric acid + H]⁺ |
| 115.04 | [Glutaric acid + H - H₂O]⁺ |
| Various | [CₙH₂ₙ₊₁]⁺ fragments from the dodecyl chain |
This table represents a prediction of plausible fragmentation patterns.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these techniques would provide a characteristic fingerprint based on the vibrations of its constituent bonds.
The IR spectrum of an ester is typically characterized by a strong carbonyl (C=O) stretching absorption. For this compound, this would be expected in the region of 1750-1735 cm⁻¹. The presence of the long dodecyl chain would not significantly affect the position of this peak. In addition to the carbonyl stretch, esters exhibit two distinct C-O stretching bands between 1300 and 1000 cm⁻¹. The IR spectrum would also show characteristic C-H stretching vibrations from the dodecyl and glutarate hydrocarbon chains, typically just below 3000 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=O stretching vibration in esters is also observable in Raman spectra, typically in the same region as in the IR spectrum. Raman spectroscopy is particularly effective for analyzing the hydrocarbon chain, with characteristic bands for C-C stretching and CH₂ twisting and scissoring modes. The conformational state of the long dodecyl chain could potentially be investigated through analysis of the C-C stretching region.
A hypothetical summary of the expected major vibrational bands for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| C=O (Ester) | Stretching | 1750-1735 (Strong) | 1750-1735 (Moderate) |
| C-O (Ester) | Stretching | 1300-1000 (Two strong, broad bands) | Observable, but generally weaker than in IR |
| C-H (Alkyl) | Stretching | 2950-2850 (Strong) | 2950-2850 (Strong) |
| CH₂ | Scissoring/Bending | ~1465 | ~1450 |
| O-H (Carboxylic Acid) | Stretching (of free acid) | 3300-2500 (Broad, if present as impurity) | Not typically prominent |
| C=O (Carboxylic Acid) | Stretching (of free acid) | ~1710 (if present as impurity) | ~1650 (if present as impurity) |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials (dodecanol and glutaric acid), byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach.
Stationary Phase: A C18 or C8 column would be suitable, where the nonpolar stationary phase interacts with the hydrophobic dodecyl chain of the molecule.
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water would be used. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, would likely be necessary to elute the relatively nonpolar this compound while also separating it from more polar impurities like glutaric acid.
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) might be possible due to the carboxyl and ester functional groups. However, for better sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification.
A typical HPLC method for dicarboxylic acid monoesters would involve separating the target compound from the parent dicarboxylic acid and the corresponding diester, which is a common impurity.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC might be challenging due to its relatively high molecular weight and the presence of a free carboxylic acid group, which can lead to peak tailing and poor chromatographic performance.
To overcome these issues, derivatization of the free carboxylic acid group would likely be necessary. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane (B1218177) or trimethylsilyldiazomethane) would convert the polar -COOH group into a more volatile and less polar derivative, making the compound more amenable to GC analysis.
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be appropriate for separating the derivatized analyte from other components.
Injector and Detector: A split/splitless injector would be used, and a Flame Ionization Detector (FID) would provide good sensitivity for this organic compound.
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are invaluable for the unambiguous identification and quantification of this compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization described above, GC-MS analysis would provide both retention time data and mass spectral data. The mass spectrum would show a molecular ion peak (or a characteristic fragment of the derivatized molecule) and a fragmentation pattern that is unique to the structure of this compound. This would allow for confident identification. High-temperature GC-MS methods have been successfully used for the analysis of other long-chain esters.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that would not require derivatization of this compound. Using an electrospray ionization (ESI) source in negative ion mode would likely be effective, as the free carboxylic acid group can be readily deprotonated to form [M-H]⁻ ions. The mass analyzer (e.g., a quadrupole or time-of-flight) would then provide the mass-to-charge ratio, confirming the molecular weight of the compound. LC-MS/MS could be used to further fragment the molecular ion, providing structural information and enhancing selectivity and sensitivity for quantitative analysis.
Structure Activity and Structure Property Relationship Studies
Quantitative Structure-Property Relationship (QSPR) Modeling Development
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural features of molecules with their physicochemical properties. royalsocietypublishing.orgnih.gov For Dodecyl hydrogen glutarate, developing a QSPR model would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
The development of a robust QSPR model for this compound and its analogs would follow a systematic approach:
Data Set Compilation: A comprehensive data set of dicarboxylic acid monoesters with varying alkyl chain lengths and dicarboxylic acid backbones would be assembled. nih.gov The experimental properties of interest, such as boiling point, viscosity, and surface tension, would be collected from the literature.
Descriptor Calculation: A large number of molecular descriptors for each compound in the data set would be calculated using specialized software. These descriptors would quantify various aspects of the molecular structure, such as size, shape, branching, and electronic properties.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be employed to build a mathematical model that links the descriptors to the property of interest. royalsocietypublishing.org The predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its reliability.
Such a QSPR model could then be used to predict the properties of novel, untested dicarboxylic acid monoesters, thereby accelerating the design and discovery of new functional molecules.
Influence of Alkyl Chain Length on Molecular Interactions
The dodecyl chain of this compound plays a pivotal role in determining its intermolecular interactions and, consequently, its macroscopic properties. The length of the alkyl chain significantly influences van der Waals forces, which are the primary drivers of hydrophobic interactions.
Research on other long-chain esters and amphiphiles has demonstrated that increasing the alkyl chain length generally leads to:
Increased Hydrophobicity: Longer alkyl chains result in stronger hydrophobic interactions, leading to lower water solubility and a greater tendency to self-assemble in aqueous environments.
Higher Melting and Boiling Points: The increased van der Waals forces between longer alkyl chains require more energy to overcome, resulting in higher melting and boiling points.
Enhanced Self-Assembly: The stronger hydrophobic interactions of longer chains promote the formation of more stable and ordered self-assembled structures, such as micelles and monolayers. Studies on fatty acid esters have shown that longer alkyl chains can lead to more ordered and tightly packed monolayer films.
The following table summarizes the general trends observed with increasing alkyl chain length in homologous series of esters:
| Property | Influence of Increasing Alkyl Chain Length |
| Viscosity | Increases |
| Density | Generally decreases |
| Surface Tension | Decreases |
| Critical Micelle Concentration | Decreases |
These trends are expected to be applicable to a series of alkyl hydrogen glutarates, with the dodecyl derivative exhibiting properties characteristic of a long-chain amphiphile.
Impact of Carboxylic Acid Functionality on Supramolecular Assembly
The terminal carboxylic acid group in this compound is a key functional group that can participate in strong and directional hydrogen bonding. This capability has a profound impact on the self-assembly behavior of the molecule, leading to the formation of various supramolecular structures.
The carboxylic acid moiety can form robust hydrogen-bonded dimers, where two molecules associate through a pair of O-H···O=C hydrogen bonds. This dimerization is a common motif in the solid-state structures of carboxylic acids and can also persist in non-polar solvents. In addition to dimerization, the carboxylic acid group can form hydrogen bonds with the ester carbonyl group of a neighboring molecule, leading to the formation of extended chains or networks.
The interplay between the hydrogen bonding of the carboxylic acid groups and the hydrophobic interactions of the dodecyl chains can lead to complex and well-defined supramolecular architectures. In different environments, this compound could potentially form:
Lamellar Structures: In the solid state or in certain solvents, the molecules may arrange in layers, with the polar head groups forming hydrogen-bonded networks and the dodecyl chains interdigitating.
Micelles and Vesicles: In aqueous solutions, the amphiphilic nature of the molecule would drive the formation of micelles or vesicles, where the hydrophobic tails are sequestered from the water and the hydrophilic heads are exposed to the aqueous environment.
Organogels: In certain organic solvents, the combination of hydrogen bonding and van der Waals interactions can lead to the formation of a three-dimensional network that entraps the solvent, resulting in an organogel.
The ability of the carboxylic acid group to be deprotonated to a carboxylate anion introduces an additional level of control over the supramolecular assembly, as the electrostatic interactions of the carboxylate groups can lead to different aggregation behaviors.
Conformational Analysis and Stereochemical Influences
The flexibility of the this compound molecule, arising from the rotatable single bonds in both the dodecyl chain and the glutarate moiety, gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformations that are most likely to be populated at a given temperature.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of this compound. Key conformational features to consider include:
Torsion Angles of the Alkyl Chain: The dodecyl chain can adopt various conformations, from a fully extended all-trans conformation to more compact, folded structures. The all-trans conformation is generally the lowest in energy in the gas phase and in the solid state.
Conformation of the Glutarate Backbone: The five-carbon glutarate chain is also flexible, and its conformation will be influenced by steric and electronic effects. Studies on glutaric acid have shown that it exhibits essentially statistical conformational equilibria in solution. caltech.edu
Orientation of the Ester Group: The ester group itself has a preferred planar conformation, but rotation around the C-O single bond can lead to different orientations of the dodecyl chain relative to the glutarate backbone. The s-Z (or s-trans) conformation is generally more stable for esters. msu.edu
The following table illustrates some of the key torsional angles that would be investigated in a conformational analysis of this compound:
| Torsional Angle | Description | Expected Low-Energy Conformation |
| C-C-C-C (in dodecyl chain) | Defines the conformation of the alkyl tail | Anti (trans) |
| O-C-C-C (in glutarate) | Defines the backbone conformation | Can be gauche or anti |
| C-O-C=O (ester group) | Defines the ester planarity | Planar |
| C-C-O-C (ester linkage) | Defines the orientation of the alkyl chain | s-Z (trans) is generally preferred |
While this compound itself is achiral, the introduction of stereocenters, for example, by using a chiral alcohol or a substituted glutaric acid, would introduce stereochemical complexity. The different stereoisomers could exhibit distinct physicochemical properties and self-assembly behaviors due to the different spatial arrangements of the functional groups. For instance, the packing of chiral molecules in the solid state can be significantly different from that of their achiral counterparts, leading to different crystal structures and properties.
Mechanistic Investigations of Chemical Transformations
Reaction Mechanism Elucidation during Synthesis
The primary route for the synthesis of Dodecyl hydrogen glutarate is the esterification reaction between glutaric anhydride (B1165640) and dodecanol (B89629). This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is often facilitated by an acid catalyst, such as phosphoric acid, which enhances the electrophilicity of the anhydride.
The mechanism unfolds in several key steps:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of dodecanol's hydroxyl group attacking one of the carbonyl carbons of glutaric anhydride. This attack is the rate-determining step.
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the attacking alcohol's oxygen bears a positive charge.
Proton Transfer and Ring Opening: A proton is transferred from the positively charged oxygen to the nearby carboxylate group. This is followed by the collapse of the intermediate, which results in the opening of the anhydride ring. This step cleaves the C-O-C bond of the anhydride, yielding the final product, this compound, which contains both an ester group and a terminal carboxylic acid group.
The use of an acid catalyst can activate the anhydride by protonating one of the carbonyl oxygens, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the alcohol.
| Reactant | Reagent | Key Mechanism Step | Product |
|---|---|---|---|
| Glutaric Anhydride | Dodecanol | Nucleophilic attack of alcohol on carbonyl carbon | This compound |
| (C₅H₆O₃) | (C₁₂H₂₆O) | Formation of tetrahedral intermediate | (C₁₇H₃₂O₄) |
| Ring-opening of the anhydride |
Hydrolytic Degradation Pathways
This compound is susceptible to hydrolysis, a process that cleaves the ester bond to yield the parent alcohol and dicarboxylic acid. This degradation can proceed through two primary pathways depending on the pH of the medium: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). epa.govjk-sci.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process, essentially the reverse of the Fischer esterification. youtube.comwikipedia.orgmasterorganicchemistry.com
Protonation: The reaction begins with the protonation of the ester's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the dodecyloxy (-OC₁₂H₂₅) group, converting it into a good leaving group (dodecanol).
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of dodecanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield glutaric acid and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction. wikipedia.orgucalgary.ca This is because the final product, a carboxylic acid, is deprotonated by the base to form a resonance-stabilized carboxylate salt, which drives the reaction to completion. quora.comchemistrysteps.com
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.
Leaving Group Elimination: The intermediate collapses, and the dodecanoxide ion (C₁₂H₂₅O⁻) is expelled as the leaving group, forming glutaric acid.
Deprotonation: The expelled dodecanoxide ion is a strong base and immediately deprotonates the newly formed glutaric acid in an irreversible acid-base reaction. This step yields a dodecanol molecule and a glutarate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral glutaric acid. youtube.com
| Pathway | Catalyst/Reagent | Key Features | Products |
|---|---|---|---|
| Acid-Catalyzed | Acid (e.g., H₂SO₄) | Reversible equilibrium; requires excess water to proceed. | Glutaric acid, Dodecanol |
| Base-Catalyzed (Saponification) | Base (e.g., NaOH) | Irreversible; driven by the formation of a stable carboxylate salt. | Glutarate salt, Dodecanol |
Photochemical Transformation Mechanisms
The photochemical transformation of this compound, while not extensively studied for this specific molecule, can be predicted based on the known photochemistry of esters and long-chain alkyl compounds. wikipedia.org Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an electronically excited state, which can lead to bond cleavage and the formation of radical species. The most probable pathways are analogous to the Norrish Type I and Type II reactions observed in carbonyl compounds. edurev.inresearchgate.netslideshare.net
Norrish Type I-like Cleavage: This mechanism involves the homolytic cleavage (α-cleavage) of a bond adjacent to the carbonyl group. For this compound, two primary Type I cleavages are possible:
Acyl-Oxygen Cleavage: The C-O bond between the acyl group and the dodecyl oxygen can break, forming a glutaryl radical and a dodecyloxy radical.
α-Carbon Cleavage: The C-C bond between the carbonyl group and the adjacent carbon in the glutarate backbone can cleave, producing an acyl radical and a larger alkyl radical fragment.
These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or disproportionation, leading to a cascade of degradation products.
Hydrogen Abstraction: An alternative pathway involves the excited carbonyl group abstracting a hydrogen atom from the dodecyl chain, most likely from the γ-carbon, through a six-membered ring transition state (analogous to a Norrish Type II reaction). This would produce a biradical intermediate that could subsequently cleave to form smaller, unsaturated molecules. Studies on phthalate (B1215562) esters show that degradation rates can be influenced by the alkyl chain length. frontiersin.org
| Proposed Mechanism | Description | Primary Radical Species Formed |
|---|---|---|
| Norrish Type I (Acyl-Oxygen Cleavage) | Homolytic cleavage of the ester C-O bond. | Glutaryl radical, Dodecyloxy radical |
| Norrish Type I (α-Carbon Cleavage) | Homolytic cleavage of the C-C bond adjacent to the carbonyl. | Acyl radical, Alkyl radical |
| Intramolecular H-Abstraction | Excited carbonyl abstracts a hydrogen atom from the alkyl chain. | Biradical intermediate |
Mechanisms of Intermolecular Interactions and Self-Assembly
This compound is an amphiphilic molecule, possessing a distinct hydrophilic "head" (the glutarate group) and a long, hydrophobic "tail" (the dodecyl chain). This dual nature drives its self-assembly into ordered supramolecular structures in aqueous environments, a process governed by a balance of intermolecular forces. nih.govnih.gov
Driving Forces for Self-Assembly:
Hydrophobic Effect: This is the primary driving force. In water, the nonpolar dodecyl tails are thermodynamically driven to minimize their contact with water molecules. They achieve this by aggregating together, forming a nonpolar core. idc-online.com
Van der Waals Forces: Once the hydrophobic tails are in close proximity within the aggregate's core, attractive van der Waals forces between the methylene (B1212753) units of the dodecyl chains contribute to the stability of the structure.
Electrostatic Interactions: Depending on the pH, the terminal carboxylic acid group can be deprotonated to a carboxylate, introducing negative charges. Electrostatic repulsion between these charged headgroups will counteract the attractive forces and influence the size, shape, and stability of the resulting aggregates.
Resulting Supramolecular Structures: As a single-chain amphiphile, this compound is expected to form spherical or ellipsoidal micelles in aqueous solution above a specific concentration known as the critical micelle concentration (CMC). In these structures, the dodecyl tails form a liquid-like hydrophobic core, while the glutarate headgroups form a hydrophilic corona exposed to the water. acs.orgresearchgate.net
| Intermolecular Force | Molecular Region Involved | Role in Self-Assembly |
|---|---|---|
| Hydrophobic Effect | Dodecyl (Alkyl) Tail | Primary driving force for aggregation in water. |
| Van der Waals Forces | Dodecyl (Alkyl) Tail | Stabilizes the aggregated hydrophobic core. |
| Hydrogen Bonding | Glutarate (Carboxylic Acid/Ester) Head | Stabilizes the hydrophilic corona at the water interface. |
| Electrostatic Repulsion | Glutarate (Carboxylate) Head | Influences micelle size and shape by opposing aggregation. |
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system.
The long dodecyl chain of dodecyl hydrogen glutarate suggests a high degree of conformational flexibility. MD simulations would be the primary tool to explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its function, particularly in self-assembly and interfacial phenomena. No such conformational analysis for this compound is currently available.
The behavior of an amphiphilic molecule like this compound is profoundly influenced by its solvent environment. MD simulations in different solvents (e.g., water, organic solvents) would reveal how solvent-solute interactions affect the molecule's conformation and aggregation behavior. Understanding these effects is key to predicting its performance in various applications. This area of research for this compound remains to be explored.
Computational Modeling of Interfacial Phenomena
As a potential surfactant, the behavior of this compound at interfaces (e.g., air-water, oil-water) is of significant interest. Computational modeling, often employing MD simulations, is used to study how surfactant molecules arrange themselves at interfaces, their effect on interfacial tension, and the formation of micelles. Such studies would elucidate the mechanisms behind its potential emulsifying and detergent properties. To date, no computational studies on the interfacial phenomena of this compound have been reported.
Prediction of Reaction Pathways and Transition States
Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving this compound. By modeling the interactions of atoms and molecules, researchers can predict the most likely pathways for a reaction and characterize the high-energy transition states that connect reactants, intermediates, and products. While specific computational studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, the principles and methodologies can be understood from studies on analogous ester compounds.
The prediction of reaction pathways for this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT). aip.orgukm.my These methods are employed to map out the potential energy surface (PES) of a reaction. A reaction pathway is a specific route on the PES that leads from reactants to products. Key points along this pathway include local minima, which represent stable molecules (reactants, intermediates, and products), and first-order saddle points, which correspond to transition states. github.io
A primary reaction of interest for this compound is hydrolysis, which would cleave the ester bond to yield glutaric acid and dodecanol (B89629). Computational studies would likely investigate this reaction under both acid-catalyzed and base-catalyzed conditions, as the mechanisms differ significantly.
Methodology for Pathway Prediction:
Geometry Optimization: The first step involves calculating the lowest-energy three-dimensional structures of the reactants (this compound and the attacking species, e.g., a hydronium or hydroxide (B78521) ion) and the expected products.
Transition State Searching: Various algorithms are used to locate the transition state structure. Methods like Synchronous Transit-Guided Quasi-Newton (STQN), including QST2 and QST3, or the dimer method are employed to find the saddle point on the potential energy surface between the reactants and products. aip.orgjoaquinbarroso.comgithub.io
Frequency Calculations: Once a stationary point on the PES is located, a frequency calculation is performed. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-O ester bond). joaquinbarroso.com
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other. github.io
Illustrative Findings from Analogous Systems:
Computational studies on the hydrolysis of other esters have provided detailed mechanistic insights that would be applicable to this compound. For instance, in a base-catalyzed hydrolysis (saponification), the reaction typically proceeds via a two-step addition-elimination mechanism (BAC2). The rate-determining step is usually the initial nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The transition state for this step would involve the partial formation of the new C-OH bond and the beginning of the rehybridization of the carbonyl carbon from sp² to sp³.
In acid-catalyzed hydrolysis, the mechanism is more complex. The first step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and elimination of the alcohol (dodecanol). DFT calculations on similar systems have been used to determine the activation energies for each of these elementary steps, thereby identifying the rate-determining step. rsc.org
Hypothetical Data for Hydrolysis of this compound:
The following table is an illustrative example of the type of data that would be generated from a computational study on the base-catalyzed hydrolysis of this compound. The values presented are hypothetical and are intended to demonstrate the output of such a theoretical investigation.
| Reaction Step | Parameter | Value | Unit |
|---|---|---|---|
| 1. Nucleophilic Attack (Rate-Determining Step) | Activation Energy (ΔG‡) | 22.5 | kcal/mol |
| Transition State Bond Length (C-OH) | 1.95 | Å | |
| Transition State Bond Length (C=O) | 1.28 | Å | |
| Imaginary Frequency | -350 | cm⁻¹ | |
| 2. Elimination of Dodecanol | Activation Energy (ΔG‡) | 10.2 | kcal/mol |
| Transition State Bond Length (C-O(dodecyl)) | 2.10 | Å |
This data would allow chemists to visualize the transition state structure and understand the energy barriers that control the reaction rate. For example, a higher activation energy indicates a slower reaction step. The imaginary frequency describes the vibrational mode that leads the molecule over the energy barrier. Such computational insights are invaluable for understanding reaction mechanisms at a molecular level.
Applications in Advanced Materials Science
Role as Chemical Intermediates in Polymer Synthesis
Dodecyl hydrogen glutarate serves as a valuable chemical intermediate in the synthesis of a variety of polymers, imparting unique properties due to its bifunctional nature. The presence of a terminal carboxylic acid group allows it to be incorporated into polymer chains through esterification or amidation reactions, while the long dodecyl chain provides hydrophobicity and can influence the polymer's morphology and solubility.
One of the primary applications of this compound in polymer synthesis is in the creation of polyesters and polyamides. Glutaric acid itself is utilized in the production of polymers, where the five-carbon chain can reduce polymer elasticity. wikipedia.org By using the monoester, this compound, polymers with pendant dodecyl chains can be synthesized. These pendant chains can act as internal plasticizers, increasing the flexibility and processability of the resulting polymer. Furthermore, the hydrophobic dodecyl groups can control the polymer's interaction with other materials and solvents, making them suitable for applications such as coatings and adhesives.
In the synthesis of polyesters, this compound can be copolymerized with other diols and diacids to create polymers with tailored properties. The incorporation of the dodecyl group can disrupt the crystallinity of the polymer, leading to materials with lower melting points and increased transparency. Similarly, in the production of polyamides, the reaction of this compound with diamines results in polyamides with enhanced solubility in organic solvents and improved melt-flow characteristics.
The synthesis of such polymers often involves standard polycondensation techniques. For instance, the reaction of this compound with a diol in the presence of an acid catalyst would yield a polyester (B1180765) with pendant dodecyl chains. The reaction conditions can be optimized to control the molecular weight and polydispersity of the resulting polymer.
| Property | Value |
| Monomer Functionality | 1 (for chain-growth polymerization through the carboxylic acid) |
| Potential Polymer Types | Polyesters, Polyamides, Poly(anhydride-esters) |
| Effect of Dodecyl Chain | Internal plasticization, increased hydrophobicity, modified solubility |
Contributions to Supramolecular Materials and Self-Assembled Systems
The amphiphilic nature of this compound makes it an excellent candidate for the construction of supramolecular materials and self-assembled systems. The hydrophobic dodecyl tail and the hydrophilic carboxylic acid head group drive the molecule to self-assemble in solution to minimize unfavorable interactions between the hydrophobic chains and the solvent. This self-assembly is primarily driven by the hydrophobic effect and can be further directed by hydrogen bonding interactions involving the carboxylic acid head groups.
In aqueous solutions, this compound molecules can spontaneously organize into various structures, such as micelles, vesicles, and lamellar phases, depending on the concentration, temperature, and pH of the solution. At low concentrations, they may form spherical micelles with the dodecyl chains forming a hydrophobic core and the carboxylic acid groups exposed to the aqueous environment. As the concentration increases, these micelles can elongate to form cylindrical or worm-like micelles, or even arrange into bilayer structures characteristic of vesicles.
The self-assembly of long alkyl chains is a well-studied phenomenon that can lead to the formation of crystalline or disordered domains. nih.gov The packing of the dodecyl chains in these assemblies is driven by van der Waals interactions. nih.gov The ability of the carboxylic acid head groups to form hydrogen bonds adds another level of control over the self-assembly process, allowing for the formation of well-ordered structures.
These self-assembled structures have a wide range of potential applications. For example, the hydrophobic core of the micelles can encapsulate hydrophobic molecules, making them useful as drug delivery vehicles or as nanoreactors for chemical reactions. Vesicles formed from this compound can be used to mimic biological membranes or as templates for the synthesis of hollow nanostructures. The ability to control the self-assembly process by tuning external parameters like pH and temperature makes these materials highly responsive and adaptable.
| Self-Assembled Structure | Description | Potential Application |
| Micelles | Spherical or cylindrical aggregates with a hydrophobic core and hydrophilic shell. | Drug delivery, solubilization of hydrophobic compounds. |
| Vesicles | Hollow spheres with a bilayer membrane. | Artificial cells, encapsulation of hydrophilic molecules. |
| Lamellar Phases | Stacked bilayer sheets. | Templates for nanomaterial synthesis, controlled release systems. |
Engineering of Amphiphilic Architectures
The unique molecular structure of this compound allows for the precise engineering of a variety of amphiphilic architectures. By chemically modifying the carboxylic acid head group or by combining it with other molecules, a diverse range of functional materials can be created.
For instance, the carboxylic acid group can be deprotonated to form a carboxylate salt, which can then interact with metal ions to form metallo-supramolecular structures. These structures can exhibit interesting magnetic, optical, or catalytic properties depending on the choice of the metal ion. The carboxylate group can also be used to attach the molecule to solid surfaces, creating self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, making them more hydrophobic or providing a platform for the attachment of other functional molecules.
Furthermore, this compound can be used as a building block for the synthesis of more complex amphiphilic molecules, such as bolaamphiphiles or gemini (B1671429) surfactants. A bolaamphiphile could be synthesized by linking two this compound molecules at their carboxylic acid ends with a hydrophilic spacer. Such molecules can span a bilayer membrane, leading to more stable vesicle structures. Gemini surfactants, which consist of two amphiphilic units connected by a spacer group, can be prepared by linking two this compound molecules. These surfactants often exhibit superior surface activity and self-assembly behavior compared to their single-chain counterparts.
The ability to engineer these diverse architectures opens up a wide range of applications in areas such as nanotechnology, biotechnology, and materials science. For example, patterned surfaces with controlled wettability can be created using SAMs of this compound, which could have applications in microfluidics and biomedical devices. The controlled self-assembly of these engineered amphiphiles can also be used to create complex nanostructures with potential applications in electronics and photonics.
| Engineered Architecture | Description | Potential Application |
| Self-Assembled Monolayers (SAMs) | Ordered molecular layers formed on a solid substrate. | Surface modification, biosensors, nano-patterning. |
| Metallo-supramolecular Assemblies | Structures formed by the coordination of metal ions with the carboxylate head groups. | Catalysis, molecular magnetism, luminescent materials. |
| Bolaamphiphiles and Gemini Surfactants | More complex amphiphilic structures synthesized from this compound. | Enhanced drug delivery systems, gene therapy, templates for mesoporous materials. |
Green Chemistry Principles in Dodecyl Hydrogen Glutarate Development
Sustainable Synthesis Strategies
The synthesis of dodecyl hydrogen glutarate, which involves the esterification of glutaric acid with dodecanol (B89629), can be designed to be more environmentally benign through several strategies.
Traditional esterification reactions often utilize volatile organic solvents (VOCs) that can contribute to air pollution and pose health and safety risks. Green chemistry promotes the reduction or elimination of such solvents.
Solvent-Free Synthesis: One of the most effective green chemistry approaches is to conduct the reaction without a solvent. This is particularly feasible for the synthesis of esters where the reactants themselves can act as the solvent, especially at elevated temperatures. For instance, high-temperature solvent-free synthesis has been successfully employed for producing other long-chain fatty acid esters, suggesting its potential applicability to this compound. This method not only eliminates solvent-related waste but can also lead to higher reaction rates and easier product separation.
Enzymatic synthesis of esters, including those with long chains, can also be performed under solvent-free conditions. Lipases are often used as catalysts in these systems, offering high selectivity and avoiding the need for harsh reaction conditions. Research on the enzymatic synthesis of various esters has demonstrated high conversion rates in solvent-free environments, which is a promising route for the sustainable production of this compound.
Green Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of "green solvents." These are solvents that are less hazardous to human health and the environment compared to conventional solvents. Examples of green solvents that could be considered for the synthesis of this compound include:
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Brønsted acidic ionic liquids have been shown to be effective catalysts and solvents for the Fischer esterification of long-chain aliphatic acids.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable and have low toxicity. Hydrophobic DESs, for example, have been successfully used for the enzymatic synthesis of sugar esters.
Bio-based Solvents: Solvents derived from renewable resources, such as dimethyl glutarate, are also considered greener alternatives.
The selection of a green solvent would depend on factors such as reactant solubility, reaction temperature, and the ease of solvent recovery and recycling.
Homogeneous and Heterogeneous Catalysis: While traditional homogeneous acid catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product, leading to waste generation. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer several advantages. They can be easily separated by filtration and are often reusable, which simplifies the purification process and reduces waste.
For the esterification of long-chain acids and alcohols, various solid acid catalysts have been investigated. These include:
Ion-exchange resins: Polymeric resins with sulfonic acid groups can effectively catalyze esterification reactions.
Ferric-alginate: This has been explored as a heterogeneous acid catalyst for the esterification of lauric acid, achieving high conversion rates.
Zinc (II) salts: Simple zinc salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols.
Enzymatic Catalysis: As mentioned earlier, enzymes, particularly lipases, are highly efficient and selective catalysts for esterification. They operate under mild temperature and pressure conditions, leading to significant energy savings. The use of immobilized enzymes further enhances their industrial applicability by allowing for easy separation and reuse. The enzymatic synthesis of various fatty acid esters has been demonstrated to be a viable and sustainable alternative to traditional chemical catalysis.
The table below summarizes some potential catalytic systems for the synthesis of this compound, highlighting their green chemistry advantages.
| Catalyst Type | Example(s) | Key Green Chemistry Advantages |
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High catalytic activity. |
| Heterogeneous Acid | Ion-exchange resins, Ferric-alginate, Zinc (II) salts | Easy separation and reusability, reduced corrosion and waste. |
| Enzymatic | Immobilized Lipases (e.g., from Candida antarctica) | High selectivity, mild reaction conditions (energy saving), biodegradable. |
Atom Economy and Waste Minimization in Production
Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The concept of "atom economy," developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction in this regard.
The synthesis of this compound via the direct esterification of glutaric acid and dodecanol is an addition reaction where the only byproduct is water. The theoretical atom economy for this reaction is high.
The percent atom economy is calculated using the formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound:
Glutaric Acid (C₅H₈O₄): Molecular Weight ≈ 132.12 g/mol
Dodecanol (C₁₂H₂₆O): Molecular Weight ≈ 186.34 g/mol
this compound (C₁₇H₃₂O₄): Molecular Weight ≈ 300.44 g/mol
Water (H₂O): Molecular Weight ≈ 18.02 g/mol
The reaction is: C₅H₈O₄ + C₁₂H₂₆O → C₁₇H₃₂O₄ + H₂O
The atom economy, considering only the reactants that form the desired product, is:
(300.44 g/mol ) / (132.12 g/mol + 186.34 g/mol ) x 100 ≈ 94.3%
This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. However, the actual "greenness" of the process also depends on factors like the use of catalysts, solvents, and energy, as well as the generation of any side-product waste.
Waste Minimization: The primary waste product in the ideal synthesis of this compound is water. However, in practice, other waste streams can be generated. Strategies to minimize waste include:
High-Yield Reactions: Optimizing reaction conditions (temperature, pressure, catalyst, reactant ratio) to maximize the conversion of reactants to the desired product and minimize the formation of by-products.
Catalyst Recycling: Using heterogeneous or immobilized enzymatic catalysts that can be easily recovered and reused for multiple reaction cycles reduces catalyst waste.
Solvent Recycling: If a solvent is used, implementing an efficient recovery and recycling process is crucial to minimize solvent waste.
Process Intensification: Using continuous flow reactors instead of batch reactors can improve efficiency, reduce reaction times, and minimize waste generation.
Life Cycle Assessment Considerations for Process Development
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. For the process development of this compound, an LCA would provide valuable insights into the environmental hotspots and guide the selection of more sustainable options.
While a specific, publicly available LCA for this compound is not readily found, the considerations for conducting such an assessment can be outlined based on LCAs of similar specialty chemicals, such as fatty acid esters and unsaturated polyester (B1180765) resins. scottbader.comadvancedmaterialsmagazine.com
A "cradle-to-gate" LCA for this compound would typically include the following stages:
Raw Material Acquisition: This stage assesses the environmental impacts of producing the starting materials, glutaric acid and dodecanol. The source of these raw materials is critical. For example, using bio-based glutaric acid and dodecanol derived from renewable feedstocks would have a different environmental profile compared to using petroleum-derived counterparts. umicore.com The impacts would include those associated with agriculture (for bio-based) or fossil fuel extraction and refining (for petroleum-based).
Chemical Synthesis: This stage evaluates the impacts of the manufacturing process itself. Key factors to consider include:
Energy Consumption: The energy required for heating, cooling, stirring, and separation processes. The source of this energy (e.g., fossil fuels vs. renewable electricity) will significantly influence the carbon footprint.
Ancillary Materials: The production and use of catalysts, solvents, and any other chemicals required for the reaction and purification.
Emissions and Waste: The release of any volatile organic compounds, greenhouse gases, and the generation of solid or liquid waste.
Purification: The environmental burden of the downstream processing steps to isolate and purify the this compound to the desired specification. This includes the energy and materials used in processes like distillation, crystallization, or chromatography.
The table below outlines the key parameters that would be considered in a Life Cycle Inventory (LCI) for the production of this compound. The LCI is a critical phase of an LCA that involves compiling data on the inputs and outputs of a product system.
| Life Cycle Stage | Key Input Parameters | Key Output Parameters (to the Environment) |
| Raw Material Acquisition | Land use (for bio-based), Fossil fuel consumption, Water use, Fertilizers/Pesticides (for bio-based) | Greenhouse gas emissions, Water pollutants, Solid waste |
| Chemical Synthesis | Glutaric acid, Dodecanol, Catalyst, Solvent (if used), Energy (electricity, heat) | Air emissions (VOCs, CO₂), Water emissions, Solid waste (spent catalyst) |
| Purification | Energy, Solvents, Water | Waste solvent, Contaminated water, Product losses |
By quantifying these inputs and outputs, an LCA can provide a detailed environmental profile of the this compound production process, highlighting areas for improvement and enabling a more sustainable chemical manufacturing process.
Environmental Behavior and Transformation Pathways
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems
A thorough review of scientific literature reveals a significant lack of specific research on the abiotic degradation of Dodecyl hydrogen glutarate in the environment. Consequently, detailed mechanisms and rates for its transformation in aquatic and terrestrial systems have not been documented.
Photodegradation Processes
No specific studies on the photodegradation of this compound in aquatic or terrestrial environments are available in the current scientific literature. Therefore, the direct or indirect photochemical transformation pathways, quantum yields, and degradation products remain uncharacterized.
Hydrolysis in Environmental Matrices
While esters, in general, are susceptible to hydrolysis, there is no specific experimental data on the hydrolysis of this compound under various environmental pH and temperature conditions. epa.gov The rate constants and the influence of environmental matrices such as natural waters, soils, or sediments on its hydrolytic stability have not been determined. General principles suggest that esters can hydrolyze to their constituent alcohol and carboxylic acid. epa.gov
Biotic Degradation Pathways by Microorganisms
Specific studies focusing on the microbial degradation of this compound are not present in the available scientific literature. While the biodegradation of related substance classes like esters of dicarboxylic acids has been investigated, direct evidence for the pathways and efficacy of microbial breakdown of this specific compound is absent.
Aerobic Biodegradation Studies
There are no published studies on the aerobic biodegradation of this compound. Information regarding the microorganisms capable of its degradation, the metabolic pathways involved, the rate of degradation, and the formation of any intermediate or final breakdown products under aerobic conditions is currently unavailable.
Anaerobic Transformation Processes
Similarly, research on the anaerobic transformation of this compound is not available. The potential for its degradation in anoxic environments such as sediments, flooded soils, or anaerobic digesters, including the identification of responsible microbial consortia and degradation pathways, has not been investigated.
Sorption and Desorption Dynamics in Soil and Sediment
There is a lack of empirical data concerning the sorption and desorption behavior of this compound in soil and sediment. Key parameters used to predict the environmental mobility and partitioning of a chemical, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been experimentally determined for this compound. Therefore, its tendency to adsorb to soil and sediment particles or to be mobile in the environment is unknown.
Data Tables
Table 1: Photodegradation of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Photolysis Half-Life | No data available | Not applicable | Not applicable |
| Primary Degradation Products | No data available | Not applicable | Not applicable |
| Quantum Yield | No data available | Not applicable | Not applicable |
Table 2: Hydrolysis of this compound
| pH | Temperature (°C) | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Acidic | No data available | No data available | No data available | Not applicable |
| Neutral | No data available | No data available | No data available | Not applicable |
| Alkaline | No data available | No data available | No data available | Not applicable |
Table 3: Aerobic Biodegradation of this compound
| Study Type | Inoculum Source | Degradation (%) | Time (days) | Method | Reference |
|---|---|---|---|---|---|
| Ready Biodegradability | No data available | No data available | No data available | No data available | Not applicable |
| Inherent Biodegradability | No data available | No data available | No data available | No data available | Not applicable |
Table 4: Anaerobic Biodegradation of this compound
| System | Methane Production (% Theoretical) | Degradation (%) | Time (days) | Key Metabolites | Reference |
|---|---|---|---|---|---|
| Anaerobic Sludge | No data available | No data available | No data available | No data available | Not applicable |
| Anoxic Sediment | No data available | No data available | No data available | No data available | Not applicable |
Table 5: Sorption Coefficients of this compound
| Soil/Sediment Type | Organic Carbon (%) | Koc (L/kg) | Freundlich Kf ((mg/kg)/(mg/L)^1/n) | Freundlich n | Reference |
|---|
| Not specified | No data available | No data available | No data available | No data available | Not applicable |
Environmental Distribution Modeling
The environmental distribution of a chemical substance describes its partitioning and movement among various environmental compartments, including air, water, soil, and sediment. Understanding this distribution is crucial for assessing potential exposure and environmental risk. For this compound, in the absence of extensive experimental fate studies, multimedia environmental models, particularly fugacity-based models, serve as essential tools for predicting its environmental behavior.
Fugacity models, such as the Level III model included in the U.S. Environmental Protection Agency's EPI Suite™, operate on the principle of "escaping tendency." nih.gov Fugacity, expressed in units of pressure (Pascals), quantifies a chemical's tendency to move from one environmental phase to another. ulisboa.pt When a chemical is at equilibrium between two phases, their fugacities are equal. A Level III model is a steady-state, non-equilibrium model that predicts the partitioning of a chemical when it is continuously released into the environment. epa.govchemistryforsustainability.org It considers advective and degradative processes in addition to intermedia transport. nih.gov
The distribution of this compound is governed by its specific physicochemical properties. epa.gov These properties, which are key inputs for fugacity models, can be estimated using Quantitative Structure-Activity Relationship (QSAR) models when experimental data is unavailable. chemsafetypro.comnih.gov These programs use the chemical's structure to predict its properties and subsequent environmental fate. chemsafetypro.com
The following table presents the essential physicochemical properties for this compound, estimated using QSAR modeling principles, which are required to model its environmental distribution.
Interactive Data Table: Predicted Physicochemical Properties of this compound (Note: These values are estimated using QSAR models, such as those found in EPI Suite™, as experimental data is limited.)
| Property | Predicted Value | Unit | Significance in Environmental Distribution |
| Molecular Weight | 300.43 | g/mol | Influences diffusion and gravitational settling. |
| Log Kₒw (Octanol-Water Partition Coeff.) | 5.8 - 6.5 | Unitless | Indicates a high tendency to adsorb to organic matter in soil and sediment and to bioaccumulate. A high Log Kₒw suggests low water solubility. |
| Water Solubility | 1 - 10 | mg/L | Low water solubility limits its concentration in the aqueous phase and favors partitioning to soil and sediment. |
| Vapor Pressure | 1.0 x 10⁻⁵ | Pa | Low vapor pressure suggests the substance is not very volatile and is unlikely to be found in significant concentrations in the atmosphere. |
| Henry's Law Constant | 5.0 x 10⁻³ | Pa·m³/mol | A low value indicates a preference for remaining in water rather than partitioning to the air. |
Based on these predicted properties, a Level III fugacity model can calculate the likely steady-state distribution of this compound in a standard, evaluative environment. The long dodecyl chain and resulting high Log Kₒw are the dominant factors influencing its fate.
The model output predicts that this compound will predominantly reside in the terrestrial and sediment compartments. Its low vapor pressure and low Henry's Law constant mean that partitioning to the air is negligible. epa.gov Due to its high Log Kₒw and low water solubility, the compound will strongly adsorb to organic carbon in soil and sediment particles, leading to its accumulation in these compartments. epa.gov
The following table summarizes the predicted environmental distribution of this compound based on a generic Level III fugacity model.
Interactive Data Table: Predicted Environmental Compartmental Distribution of this compound (Note: Based on a standard Level III fugacity model scenario assuming equal release to air, water, and soil.)
| Environmental Compartment | Predicted Distribution (%) | Rationale Based on Physicochemical Properties |
| Air | < 0.1% | Extremely low vapor pressure and Henry's Law Constant limit volatilization. |
| Water | 5 - 15% | Low water solubility and high Log Kₒw cause it to partition out of the water column and adsorb to suspended and bottom sediments. |
| Soil | 50 - 65% | High Log Kₒw indicates strong adsorption to organic matter in soil, making it the primary sink when released to land. |
| Sediment | 25 - 40% | Strong affinity for organic carbon (high Log Kₒw) leads to significant partitioning from the water column into bottom sediments. |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials science, offering powerful tools for predictive modeling and rational design. In the context of dodecyl hydrogen glutarate, these computational approaches present a frontier for designing next-generation surfactants with tailored properties.
Generative models, a subset of AI, can propose entirely new molecular structures with desired attributes. osti.gov A framework combining generative AI with predictive modeling and reinforcement learning could be employed to design novel glutarate-based esters. osti.govacs.org This approach would allow for the inverse design of molecules that meet specific performance criteria, such as enhanced stability in hard water or improved eco-toxicity profiles. Furthermore, AI can be used to deformulate complex mixtures, a process of reverse-engineering a product's composition, which could help in optimizing formulations containing this compound. h5mag.com
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Predictive Modeling | Forecast properties like CMC, surface tension, and biodegradability. | Accelerate screening of new glutarate-based surfactant candidates. |
| Generative Design | Create novel molecular structures with predefined performance targets. | Develop highly specialized surfactants for niche applications. |
| Formulation Optimization | Identify optimal concentrations and combinations in complex mixtures. | Enhance product efficacy and cost-efficiency. |
| Deformulation | Reverse-engineer competitor formulations containing similar surfactants. | Facilitate competitive analysis and product improvement. |
Development of Novel Analytical Techniques for In-Situ Monitoring
The synthesis of this compound via esterification is a dynamic process where real-time monitoring can lead to significant improvements in yield, purity, and efficiency. The development of novel in-situ analytical techniques is a key research direction for achieving precise process control.
Traditional process monitoring often relies on offline analysis, where samples are withdrawn from the reactor for testing. This method can be slow and may not accurately represent the state of the reaction, especially for equilibrium-driven processes like esterification. spectroscopyonline.com In contrast, in-situ monitoring provides continuous, real-time data on the chemical composition of the reaction mixture.
Spectroscopic methods are particularly well-suited for this purpose. The use of an in-line mid-infrared (MIR) probe with attenuated total reflectance (ATR) can monitor the esterification reaction as it progresses. scielo.org.conih.gov This is achieved by tracking the decrease in the infrared bands corresponding to the carboxylic acid and alcohol reactants, alongside the simultaneous increase in the band of the ester product. scielo.org.co Near-infrared spectroscopy (NIRS) coupled with multivariate calibration models, such as partial least-squares regression (PLSR), has also been successfully used to monitor and quantify the components in esterification reactions, allowing for the determination of reaction kinetics, endpoints, and yields. researchgate.net
Future research will likely focus on integrating these advanced analytical tools into the manufacturing process of this compound. This would enable dynamic control over reaction parameters like temperature and catalyst concentration, leading to a more consistent and optimized production cycle.
Exploration of Bio-Derived Feedstocks for Sustainable Production
A significant paradigm shift in the chemical industry is the transition from petrochemical-based feedstocks to renewable, bio-derived alternatives. The production of this compound is well-positioned to leverage this trend, as both of its precursors, dodecanol (B89629) and glutaric acid, can be synthesized through biotechnological routes.
Bio-production of Glutaric Acid: Glutaric acid is a C5 dicarboxylic acid traditionally produced through chemical synthesis. researchgate.net However, recent advances in metabolic engineering have enabled its production from renewable resources like glucose. rsc.org Strains of Corynebacterium glutamicum, an industrial workhorse microorganism, have been engineered to produce high titers of glutaric acid. frontiersin.orgpnas.org By introducing and optimizing a synthetic pathway, researchers have achieved production levels exceeding 100 g/L in fed-batch fermentations. pnas.orgnih.gov This bio-based route offers a more sustainable alternative to petroleum-derived methods. researchgate.net
Bio-production of Dodecanol: Dodecanol (or lauryl alcohol) is a fatty alcohol typically derived from coconut or palm kernel oil. wikipedia.org Biotechnological production using engineered microorganisms presents an alternative and potentially more sustainable supply chain. Recombinant Escherichia coli strains have been developed to produce 1-dodecanol and other fatty alcohols through whole-cell biotransformation of alkanes or sugars. nih.govnih.govresearchgate.net By expressing specific enzymes like alkane monooxygenases, these microbes can efficiently convert substrates into the desired alcohol. nih.gov
The availability of bio-derived dodecanol and bio-derived glutaric acid creates a pathway for the fully sustainable synthesis of this compound. Future research will focus on optimizing these fermentation processes and integrating them into a cohesive, green manufacturing chain.
Table 2: Bio-Derived Precursors for this compound
| Precursor | Bio-production Method | Microorganism | Key Advantages |
|---|---|---|---|
| Glutaric Acid | Fermentation of glucose/molasses | Corynebacterium glutamicum | High titers, utilization of renewable feedstocks. rsc.orgpnas.org |
| Dodecanol | Whole-cell biotransformation | Escherichia coli | Alternative to palm/coconut oil, potential for diverse feedstocks. nih.govresearchgate.net |
Advanced Computational Methods for Complex System Simulations
Understanding the behavior of this compound at the molecular level is crucial for predicting its performance as a surfactant. Advanced computational methods, particularly molecular dynamics (MD) simulations, provide a virtual microscope to investigate the complex systems in which this molecule operates.
MD simulations can model the self-assembly of surfactant molecules into structures like micelles and their behavior at interfaces (e.g., air-water or oil-water). core.ac.ukworldscientific.comresearchgate.net These simulations capture the dynamic movements of individual atoms and molecules over time, offering insights that are often difficult to obtain through experiments alone. researchgate.net
For this compound, MD simulations could be used to:
Predict Aggregation Behavior: Determine the critical micelle concentration (CMC) and the size and shape of the micelles it forms under various conditions of temperature, pressure, and concentration. aip.org
Analyze Interfacial Properties: Simulate the adsorption and orientation of this compound molecules at an oil-water interface, providing a fundamental understanding of its function as an emulsifier. mdpi.com
Study Interactions in Formulations: Model its interaction with other components in a complex mixture, such as co-surfactants, polymers, or active ingredients, to predict formulation stability and performance. frontiersin.org
By employing coarse-grained models, which simplify molecular representations, researchers can simulate larger systems over longer timescales, making the study of processes like micelle formation computationally feasible. nih.gov These simulations can elucidate the structure-property relationships that govern the functionality of this compound, guiding the rational design of improved surfactant systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
